
Unraveling the Steroidal Architecture of YK11: A
Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: YK11

Cat. No.: B3028966 Get Quote

For Researchers, Scientists, and Drug Development Professionals

October 29, 2025

Executive Summary
YK11 is a synthetic, steroidal selective androgen receptor modulator (SARM) that has garnered

significant interest for its unique dual mechanism of action. Structurally derived from

dihydrotestosterone (DHT), YK11 functions as a partial agonist of the androgen receptor (AR)

and, notably, as a potent inducer of follistatin, which in turn inhibits myostatin, a key negative

regulator of muscle growth. This guide provides an in-depth technical overview of the steroidal

structure of YK11, its signaling pathways, and a summary of key experimental findings. The

information is presented to aid researchers and professionals in the fields of pharmacology and

drug development in understanding the molecular underpinnings of this compound.

Chemical Structure and Properties
YK11, with the IUPAC name (17α,20E)-17,20-[(1-methoxyethylidene)bis(oxy)]-3-oxo-19-

norpregna-4,20-diene-21-carboxylic acid methyl ester, possesses a distinct steroidal backbone

that sets it apart from non-steroidal SARMs.[1] Its chemical formula is C25H34O6, and its

molar mass is 430.541 g·mol−1.[1] The structure of YK11 is derived from DHT, a potent

endogenous androgen.[1]
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A 2020 study successfully synthesized and determined the biologically active diastereomer of

YK11, designated as 2a.[2] The synthesis involved a palladium-catalyzed diastereoselective

cyclization carbonylation.[2]

Property Value Reference

IUPAC Name

(17α,20E)-17,20-[(1-

methoxyethylidene)bis(oxy)]-3-

oxo-19-norpregna-4,20-diene-

21-carboxylic acid methyl ester

[1]

Chemical Formula C25H34O6 [1]

Molar Mass 430.541 g·mol−1 [1]

Active Diastereomer 2a [2]

Mechanism of Action: A Dual Approach
YK11 exhibits a unique dual mechanism of action, functioning as both a partial androgen

receptor agonist and a myostatin inhibitor through the induction of follistatin.[1][3]

Partial Agonism of the Androgen Receptor
YK11 binds to the androgen receptor (AR), but it does not induce the typical N/C-terminal

interaction required for the full transactivation of the receptor.[1] This classifies it as a partial

agonist. This interaction is crucial for its anabolic effects on muscle and bone tissue.[4] An

ARE-luciferase reporter assay in HEK293 cells demonstrated that the active constituent of

YK11 is the 2a diastereomer.[2] The half-maximal effective concentrations (EC50) for the major

diastereomer (2a) and the diastereomeric mixture were determined to be 7.85 nM and 12.5 nM,

respectively.[5]

Myostatin Inhibition via Follistatin Induction
A key feature of YK11's anabolic activity is its ability to significantly increase the expression of

follistatin (Fst), a potent inhibitor of myostatin.[1][3] Myostatin is a protein that negatively

regulates muscle growth. By increasing follistatin levels, YK11 effectively reduces the inhibitory

effect of myostatin, leading to enhanced muscle development.[1][3]
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Signaling Pathways
The signaling cascade of YK11 involves both androgen receptor-mediated and follistatin-

mediated pathways, culminating in muscle hypertrophy.

Extracellular

Muscle Cell

Cytoplasm

Nucleus Protein Synthesis

YK11 Androgen Receptor (AR)
Binds to

YK11-AR Complex Androgen Response
Element (ARE)

Translocates to Nucleus
and binds to ARE

Follistatin Gene

Activates Transcription

Myogenic Regulatory
Factor Genes

(MyoD, Myf5, Myogenin)

Activates Transcription

Follistatin mRNA

MRF mRNAs

Follistatin
Translation

Myogenic Regulatory
Factors

Translation

Myostatin

Inhibits

Muscle Growth
(Hypertrophy)

Promotes

Click to download full resolution via product page

Caption: YK11 signaling pathway in muscle cells.

Experimental Data
In vitro studies using C2C12 myoblast cells have provided significant insights into the anabolic

effects of YK11.

Effects on Myogenic Regulatory Factors (MRFs)
Treatment of C2C12 cells with YK11 (500 nM) resulted in a more significant induction of key

myogenic regulatory factors (MRFs) compared to dihydrotestosterone (DHT) at the same

concentration.[3]
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Myogenic
Regulatory Factor

Treatment (500 nM)
Fold Increase in
mRNA Expression
(vs. Control)

Reference

Myf5 YK11 > DHT [3][6]

MyoD YK11 > DHT [3][6]

Myogenin YK11 > DHT [3][6]

Induction of Follistatin Expression
YK11 treatment of C2C12 cells induced the expression of follistatin (Fst), an effect not

observed with DHT treatment.[6] The YK11-mediated myogenic differentiation was reversed by

an anti-Fst antibody, highlighting the critical role of follistatin in its anabolic action.[6]

Treatment (500 nM)
Follistatin (Fst) mRNA
Expression

Reference

YK11 Significantly Induced [6][7]

DHT Not Affected [6][7]

Experimental Protocols
C2C12 Myoblast Differentiation Assay
Objective: To assess the myogenic differentiation potential of YK11.

Methodology:

Cell Culture: Mouse C2C12 myoblasts are cultured in Dulbecco's modified Eagle's medium

(DMEM) supplemented with 10% fetal bovine serum (FBS) at 37°C in a 5% CO2 humidified

atmosphere.[8]

Differentiation Induction: To induce myogenic differentiation, the growth medium is replaced

with a differentiation medium (DMEM supplemented with 2% horse serum) containing either

YK11 (e.g., 500 nM), DHT (e.g., 500 nM), or a vehicle control (e.g., ethanol).[8]
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Analysis: Cells are cultured for a specified period (e.g., 2-7 days), after which they are

harvested for analysis.[8][9] Myogenic differentiation is assessed by observing myotube

formation and by measuring the expression of muscle-specific proteins like Myosin Heavy

Chain (MyHC) via Western blot.[8][9]
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Caption: Experimental workflow for C2C12 myogenic differentiation.
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Quantitative Real-Time PCR (qRT-PCR) for Gene
Expression Analysis
Objective: To quantify the mRNA expression levels of myogenic regulatory factors and

follistatin.

Methodology:

RNA Isolation: Total RNA is isolated from treated C2C12 cells using a suitable reagent like

ISOGEN II.[8]

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the isolated

RNA using a reverse transcription kit.[8]

qRT-PCR: The qRT-PCR is performed using a SYBR Green-based master mix and specific

primer pairs for the target genes (e.g., Myf5, MyoD, myogenin, follistatin) and a

housekeeping gene (e.g., β-actin) for normalization.[8]

Data Analysis: The relative gene expression is calculated using the comparative Ct (ΔΔCt)

method.[8]

Conclusion
YK11 presents a fascinating case study in steroidal pharmacology, demonstrating a multi-

faceted mechanism that combines partial androgen receptor agonism with a novel myostatin

inhibitory pathway mediated by follistatin. The in vitro evidence strongly supports its potent

anabolic properties, exceeding those of DHT in some aspects of myogenesis. For researchers

and drug development professionals, YK11 offers a unique molecular scaffold for the design of

novel therapeutics targeting muscle wasting diseases and other conditions where anabolic

support is beneficial. Further in vivo studies are warranted to fully elucidate its therapeutic

potential and safety profile.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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